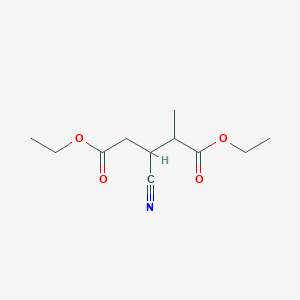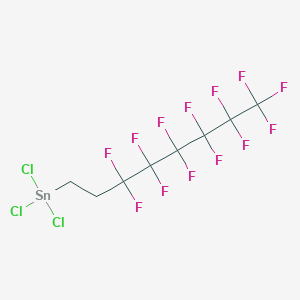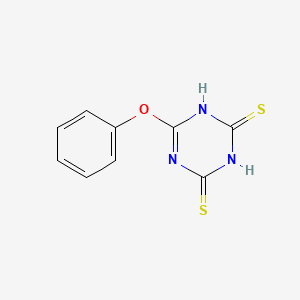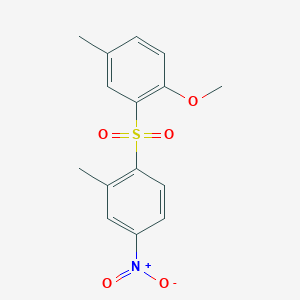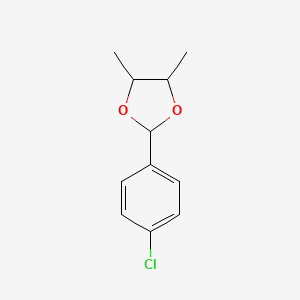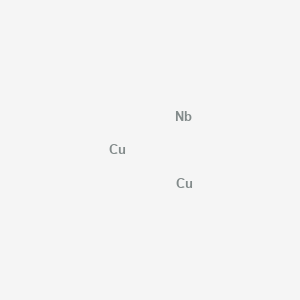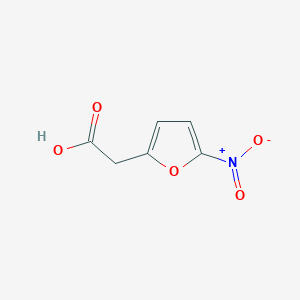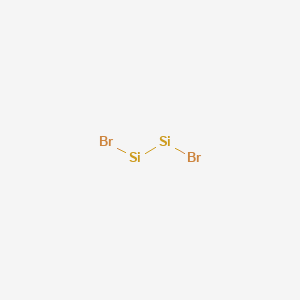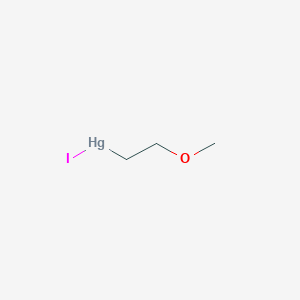![molecular formula C22H26O4S2 B14728538 Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate CAS No. 5324-51-6](/img/structure/B14728538.png)
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate typically involves the reaction of diethyl butanedioate with 4-methylphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, thiolation, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of the process makes it feasible for large-scale production, catering to the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The compound can participate in substitution reactions where the sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in modulating the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways, contributing to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,3-bis[(phenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-chlorophenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-methoxyphenyl)sulfanyl]butanedioate
Uniqueness
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is unique due to the presence of 4-methylphenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
5324-51-6 |
|---|---|
Fórmula molecular |
C22H26O4S2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate |
InChI |
InChI=1S/C22H26O4S2/c1-5-25-21(23)19(27-17-11-7-15(3)8-12-17)20(22(24)26-6-2)28-18-13-9-16(4)10-14-18/h7-14,19-20H,5-6H2,1-4H3 |
Clave InChI |
QVALTQGQDJPNDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C(=O)OCC)SC1=CC=C(C=C1)C)SC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


